molecular formula C27H23ClN2O3 B12028072 N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide CAS No. 769146-43-2

N'-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide

Cat. No.: B12028072
CAS No.: 769146-43-2
M. Wt: 458.9 g/mol
InChI Key: IALFZWYZVFKAML-STBIYBPSSA-N
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Description

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide is a complex organic compound that belongs to the class of hydrazides It is characterized by the presence of a naphthalene ring, a chlorobenzyl group, and an ethoxybenzylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-((4-chlorobenzyl)oxy)-3-ethoxybenzaldehyde and 1-naphthohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the industrial synthesis more sustainable.

Chemical Reactions Analysis

Types of Reactions

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial or anticancer agent.

    Industry: It can be used in the production of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-(4-((4-Chlorobenzyl)oxy)-3-methoxybenzylidene)-1-naphthohydrazide
  • 4-((4-Chlorobenzyl)oxy)-N’-(3-nitrobenzylidene)benzohydrazide

Uniqueness

N’-(4-((4-Chlorobenzyl)oxy)-3-ethoxybenzylidene)-1-naphthohydrazide is unique due to its specific structural features, such as the presence of both chlorobenzyl and ethoxybenzylidene groups. These features may confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

769146-43-2

Molecular Formula

C27H23ClN2O3

Molecular Weight

458.9 g/mol

IUPAC Name

N-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]naphthalene-1-carboxamide

InChI

InChI=1S/C27H23ClN2O3/c1-2-32-26-16-20(12-15-25(26)33-18-19-10-13-22(28)14-11-19)17-29-30-27(31)24-9-5-7-21-6-3-4-8-23(21)24/h3-17H,2,18H2,1H3,(H,30,31)/b29-17+

InChI Key

IALFZWYZVFKAML-STBIYBPSSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OCC4=CC=C(C=C4)Cl

Origin of Product

United States

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